molecular formula C8H7N3O B12347950 (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine

(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine

Cat. No.: B12347950
M. Wt: 161.16 g/mol
InChI Key: GLVVZXOGPRYIMX-DHZHZOJOSA-N
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Description

(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine typically involves the reaction of quinoxaline derivatives with hydroxylamine. The reaction conditions may vary, but common methods include:

    Condensation reactions: Using quinoxaline-2-carbaldehyde and hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Cyclization reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: Conversion to oximes or nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Reactions with electrophiles or nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield nitrosoquinoxaline derivatives.

    Reduction: May produce quinoxaline amines.

    Substitution: Can result in various substituted quinoxalines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar core structure.

    Quinoxaline-2-carbaldehyde: A precursor in the synthesis of (NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine.

    Hydroxylamine derivatives: Compounds with similar functional groups.

Uniqueness

This compound is unique due to its specific structure, which combines the quinoxaline core with a hydroxylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(NE)-N-(4aH-quinoxalin-2-ylidene)hydroxylamine

InChI

InChI=1S/C8H7N3O/c12-11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6,12H/b11-8+

InChI Key

GLVVZXOGPRYIMX-DHZHZOJOSA-N

Isomeric SMILES

C1=CC2C(=N/C(=N/O)/C=N2)C=C1

Canonical SMILES

C1=CC2C(=NC(=NO)C=N2)C=C1

Origin of Product

United States

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